

# Synthesis of (S)-N-Fmoc-2,6-Dimethyltyrosine: An In-depth Technical Guide

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## Compound of Interest

Compound Name: *Fmoc-2,6-dimethyl-L-tyrosine*

CAS No.: 206060-54-0

Cat. No.: B1321272

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For Researchers, Scientists, and Drug Development Professionals

(S)-N-Fmoc-2,6-dimethyltyrosine is a crucial unnatural amino acid derivative extensively used in peptide synthesis and drug development.[1][2][3] Its unique structure, featuring two methyl groups on the aromatic ring, enhances the hydrophobic properties of peptides, which can improve their stability and bioavailability.[2] This guide provides a detailed overview of the primary synthesis pathways for (S)-N-Fmoc-2,6-dimethyltyrosine, complete with experimental protocols, quantitative data, and workflow diagrams to support researchers in its application.

## Core Synthesis Strategies

The synthesis of (S)-N-Fmoc-2,6-dimethyltyrosine and its precursors, such as Boc-2',6'-dimethyl-L-tyrosine, has been approached through several innovative methods. The key challenges lie in the stereoselective synthesis and the efficient introduction of the dimethylated phenyl ring. This guide will focus on three prominent strategies:

- **Palladium-Catalyzed C-H Dimethylation:** A direct approach to introduce methyl groups onto the tyrosine scaffold.

- Microwave-Assisted Negishi Coupling: A rapid method for constructing the carbon-carbon bonds necessary for the dimethylated ring.[4][5][6]
- Asymmetric Hydrogenation of a Dehydroamino Acid Precursor: A method to establish the chiral center with high enantiopurity.[6]

## Pathway 1: Palladium-Catalyzed C-H Dimethylation

This approach offers a direct route for the ortho-dimethylation of tyrosine derivatives.[6] The synthesis commences with a protected L-phenylalanine derivative, which undergoes directed C-H functionalization.

### Experimental Protocol

A detailed experimental protocol for a similar Pd-catalyzed C-H dimethylation of a picolinamide derivative of 4-dibenzylamino phenylalanine is described below, which provides a foundational understanding of the reaction conditions.[7]

Step 1: Synthesis of (S)-Methyl-3-(4-fluorophenyl)-2-(picolinamido)propanoate[7]

- To a solution of 4-fluoro-L-phenylalanine (2.28 mmol, 0.500 g) in anhydrous MeOH (20 mL), add SOCl<sub>2</sub> (2.50 mmol, 0.182 mL) in a dropwise manner.
- Heat the reaction mixture at reflux overnight using an oil bath.
- Evaporate the solvent under vacuum to yield the corresponding ester, which is used in the subsequent step without further purification.

Step 2: C-H Dimethylation[7]

While the specific dimethylation of a tyrosine precursor to yield the direct precursor for (S)-N-Fmoc-2,6-dimethyltyrosine is a variation, the following conditions for a related dimethylation illustrate the general procedure.

- Combine the picolinamide-protected amino acid derivative with a palladium catalyst, a suitable methylating agent, and an appropriate oxidant in a reaction vessel.
- Heat the mixture under an inert atmosphere for a specified period.

- After cooling, the reaction mixture is processed to isolate the dimethylated product.

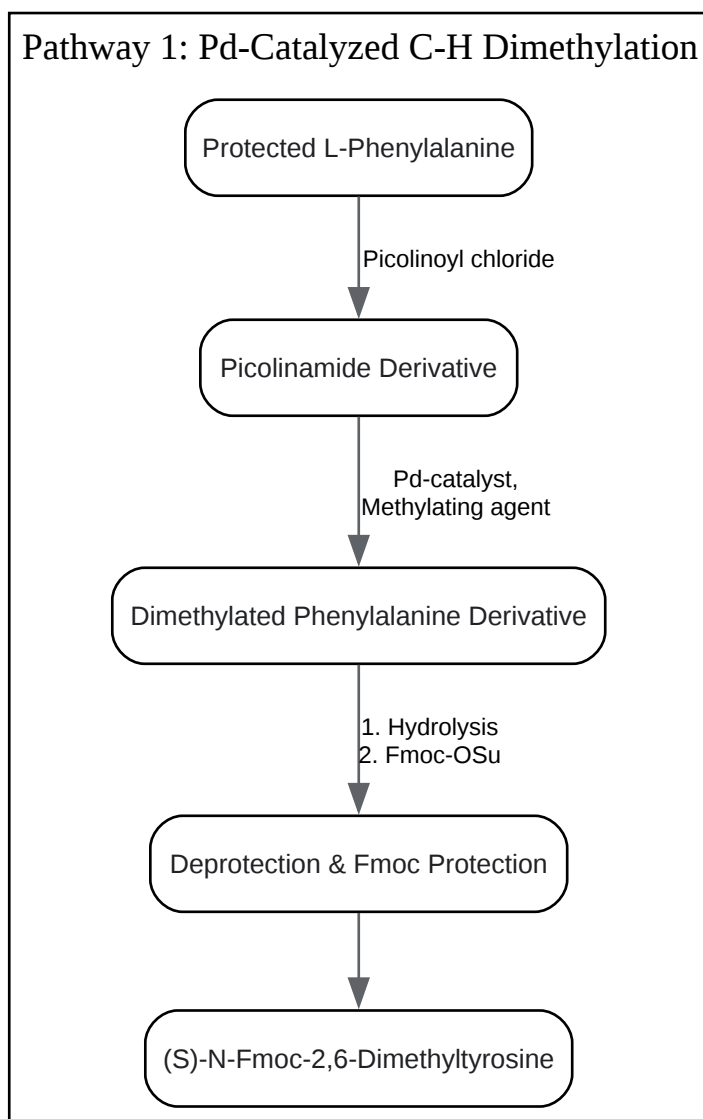
Note: The specific catalyst, ligand, methylating agent, and reaction conditions would need to be optimized for the tyrosine substrate.

## Quantitative Data

Step	Product	Starting Material	Yield (%)
1	(S)-Methyl-3-(4-nitrophenyl)-2-(picolinamido)propanoate	4-nitro-L-phenylalanine	99%
1	(S)-Methyl-3-(4-fluorophenyl)-2-(picolinamido)propanoate	4-fluoro-L-phenylalanine	99%

The yields for the C-H dimethylation step are dependent on the specific substrate and conditions and are not detailed in the provided search results for the direct synthesis of the target compound.

## Synthesis Workflow



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Caption: Pd-Catalyzed C-H Dimethylation Workflow.

## Pathway 2: Microwave-Assisted Negishi Coupling

This synthetic route provides a rapid and efficient method for the synthesis of Boc-2',6'-dimethyl-L-tyrosine, which can then be converted to the Fmoc-protected analogue.<sup>[4][5][6]</sup>

## Experimental Protocol

The following is a generalized protocol based on the reported three-step synthesis.<sup>[4][5][6]</sup>

### Step 1: Synthesis of the Aryl Zinc Reagent

- Prepare the organozinc reagent from a suitably protected and iodinated tyrosine precursor.

### Step 2: Microwave-Assisted Negishi Coupling

- Combine the aryl zinc reagent with a methylating agent (e.g., methyl iodide) in the presence of a palladium catalyst.
- Subject the reaction mixture to microwave irradiation at a specified temperature and time to facilitate the cross-coupling reaction.

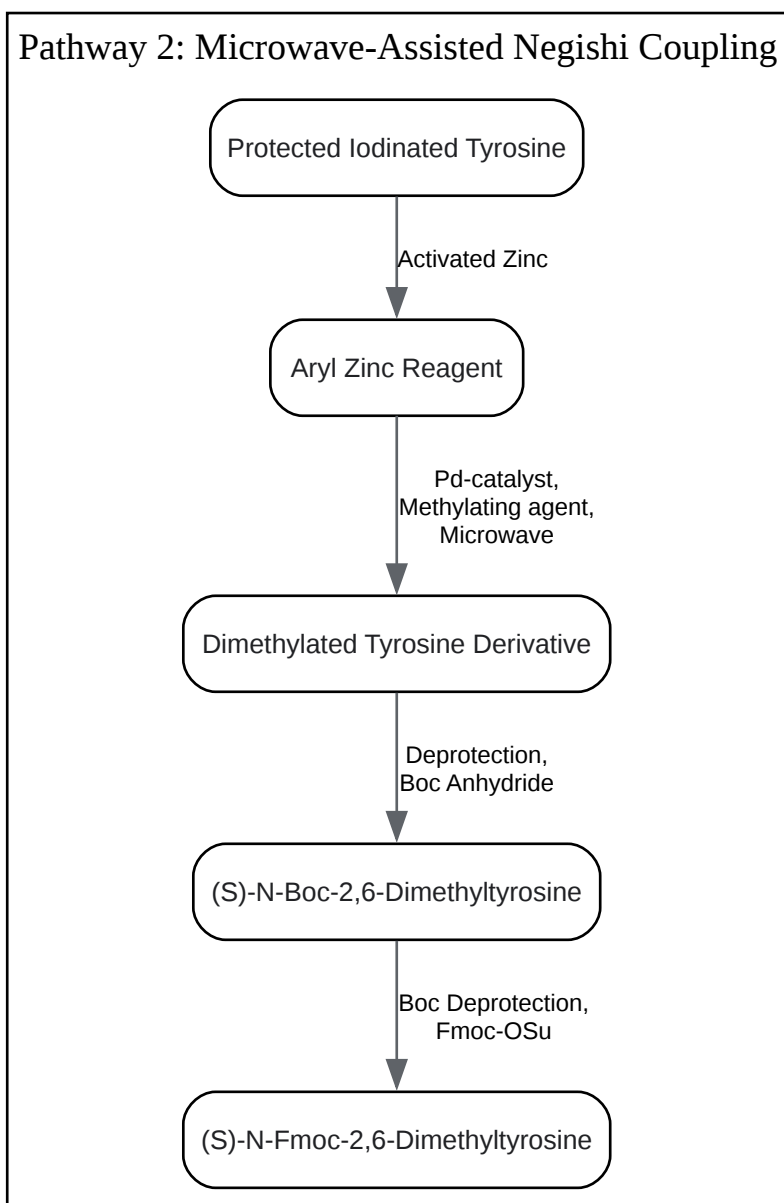
### Step 3: Deprotection and Boc/Fmoc Protection

- Remove the protecting groups from the dimethylated tyrosine derivative.
- Introduce the Fmoc protecting group using Fmoc-OSu or a similar reagent to yield the final product.

## Quantitative Data

Specific yields for each step in the synthesis of (S)-N-Fmoc-2,6-dimethyltyrosine via this method were not explicitly detailed in the search results. However, this method is reported as a "short, convenient synthesis".<sup>[5]</sup>

## Synthesis Workflow



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Caption: Microwave-Assisted Negishi Coupling Workflow.

## Pathway 3: Asymmetric Hydrogenation

This pathway focuses on establishing the stereochemistry of the amino acid through asymmetric hydrogenation of a dehydroaminoacid precursor.[6]

## Experimental Protocol

The following protocol is based on a reported improved route to (S)-N-Boc-2,6-dimethyltyrosine.[6]

#### Step 1: One-Pot Synthesis of Dehydroaminoacid Precursor

- Prepare the dehydroaminoacid hydrogenation substrate in a one-pot process directly from serine methyl ester and 4-iodo-3,5-dimethylphenyl acetate.

#### Step 2: Asymmetric Hydrogenation

- Subject the dehydroaminoacid precursor to asymmetric hydrogenation using a chiral catalyst (e.g., a rhodium-based catalyst with a chiral ligand). This step is crucial for establishing the desired (S)-stereochemistry. The use of a highly active catalyst can allow for lower catalyst loading.[6]

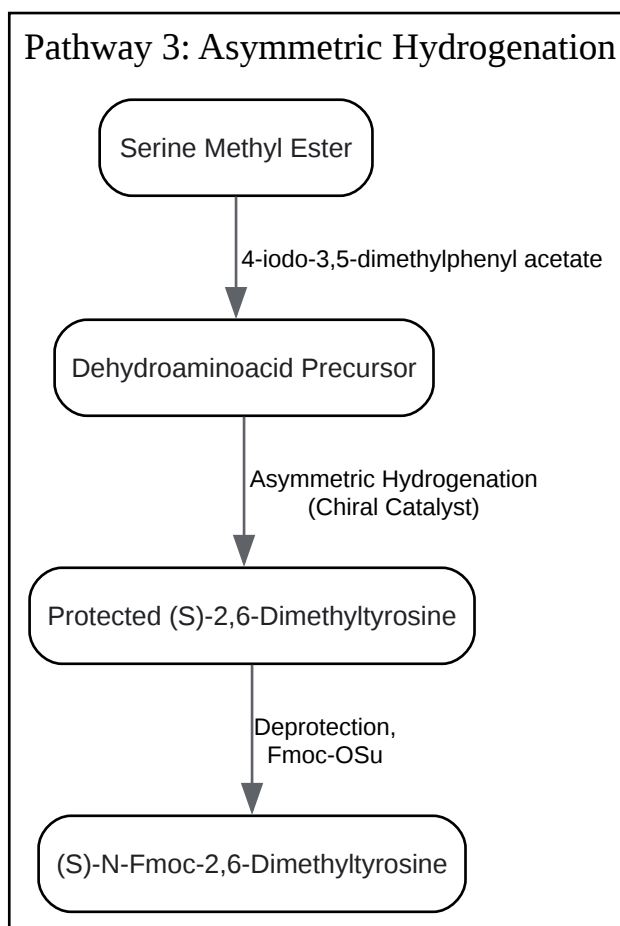
#### Step 3: Deprotection and Fmoc Protection

- Hydrolyze the ester and remove any other protecting groups.
- Introduce the Fmoc group to the free amine to yield (S)-N-Fmoc-2,6-dimethyltyrosine.

## Quantitative Data

While specific yields were not provided in the search results, this method is noted for its efficiency due to the one-pot preparation of the hydrogenation substrate and the use of a more active catalyst.[6]

## Synthesis Workflow



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Caption: Asymmetric Hydrogenation Workflow.

## Conclusion

The synthesis of (S)-N-Fmoc-2,6-dimethyltyrosine can be achieved through several effective pathways, each with its own advantages. The choice of method will depend on the available starting materials, equipment, and desired scale of production. The palladium-catalyzed C-H dimethylation offers a direct functionalization approach, while the microwave-assisted Negishi coupling provides a rapid synthesis route. The asymmetric hydrogenation pathway is well-suited for controlling the stereochemistry of the final product. The information and protocols provided in this guide are intended to serve as a valuable resource for researchers and professionals in the fields of peptide synthesis and drug development.

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